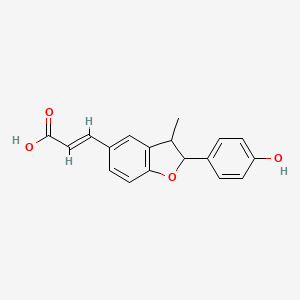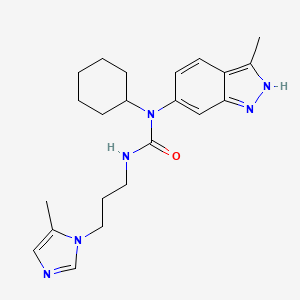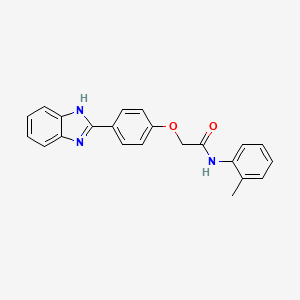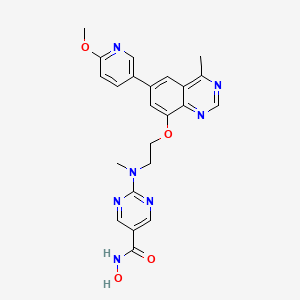![molecular formula C12H12N4O5 B12399766 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a purine base attached to a modified ribose sugar, making it a crucial component in various biochemical processes and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected ribose derivative.
Deprotection: The protecting groups on the ribose are then removed under acidic or basic conditions.
Functional Group Modification: The hydroxyl groups on the ribose are selectively oxidized or reduced to achieve the desired functional groups.
Final Coupling: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Palladium catalysts and bases like triethylamine (TEA) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It can act as a chain terminator in nucleic acid replication, thereby inhibiting the proliferation of viruses and cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of genetic material.
Comparaison Avec Des Composés Similaires
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its ethynyl group, which imparts distinct chemical and biological properties. Similar compounds include:
8-methoxyguanosine: Differing by the presence of a methoxy group instead of an ethynyl group.
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione: Featuring an amino and thione group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12N4O5 |
|---|---|
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O5/c1-2-12(20)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)19/h1,4-6,8,11,17-18,20H,3H2,(H,13,14,19)/t6-,8+,11-,12?/m1/s1 |
Clé InChI |
RSQIETLALZCXER-FMSDMSHPSA-N |
SMILES isomérique |
C#CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O |
SMILES canonique |
C#CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)



![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)






